PQ-69
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PQ 69 is a novel and selective antagonist of the adenosine A1 receptor with inverse agonist activity. This compound has shown promising pharmacokinetic properties and is being explored for its potential therapeutic applications, particularly as a diuretic and antihypertensive agent .
科学研究应用
PQ 69 具有广泛的科学研究应用,包括:
化学: PQ 69 用作研究工具,用于研究腺苷 A1 受体的功能及其在各种生理过程中的作用。
生物学: 在生物学研究中,PQ 69 用于研究腺苷 A1 受体拮抗作用对细胞信号通路的影响。
医学: PQ 69 正在被探索作为一种潜在的治疗剂,用于治疗高血压和利尿等疾病,因为它能够增加尿液流量和钠排泄
工业: PQ 69 可能在制药行业中用于开发针对腺苷 A1 受体的新药。
作用机制
PQ 69 通过选择性地结合并拮抗腺苷 A1 受体来发挥其作用。该受体参与各种生理过程,包括心率、肾功能和神经递质释放的调节。 通过阻断腺苷 A1 受体,PQ 69 抑制受体的活性,导致尿液流量和钠排泄增加 . 所涉及的分子靶点和途径包括抑制腺苷酸环化酶,导致环状 AMP 水平降低,以及通过 G 蛋白激活磷脂酶 C 和磷脂酶 D .
生化分析
Biochemical Properties
PQ-69 plays a crucial role in biochemical reactions by selectively antagonizing the adenosine A1 receptor (A1AR) . In vitro binding assays have demonstrated that this compound has a Ki value of 0.96 nM for the cloned human A1 receptor, indicating its high affinity and selectivity . This compound exhibits 217-fold selectivity for A1AR over A2A receptors and more than 1,000-fold selectivity over A3 receptors . The interaction of this compound with A1AR inhibits the receptor’s activity, leading to a decrease in cyclic AMP levels and modulation of various downstream signaling pathways .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. By antagonizing the adenosine A1 receptor, this compound influences cell signaling pathways, gene expression, and cellular metabolism . The inhibition of A1AR by this compound results in reduced activation of G-protein-coupled signaling pathways, leading to decreased cyclic AMP levels and altered cellular responses . Additionally, this compound has been shown to inhibit the contraction of isolated guinea pig tissues induced by A1AR agonists, further demonstrating its impact on cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the adenosine A1 receptor, where it acts as an antagonist with inverse agonist activity . This binding inhibits the receptor’s ability to activate G-proteins, leading to a decrease in cyclic AMP production and modulation of downstream signaling pathways . This compound’s inverse agonist activity also suggests that it can stabilize the inactive conformation of the A1AR, further reducing its basal activity . These interactions at the molecular level contribute to the compound’s overall pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good metabolic stability in vitro, with a longer terminal elimination half-life compared to other adenosine receptor antagonists . This stability allows for sustained activity and prolonged effects in experimental settings . Long-term studies have shown that this compound maintains its efficacy in modulating A1AR activity, with no significant degradation observed over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Systemic administration of this compound at doses of 0.03, 0.3, and 3 mg/kg has been shown to increase urine flow and sodium excretion in normal rats . These findings suggest that this compound has dose-dependent diuretic effects, with higher doses resulting in more pronounced physiological responses .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with the adenosine A1 receptor . The inhibition of A1AR by this compound leads to decreased cyclic AMP levels and modulation of various downstream signaling pathways . Additionally, this compound’s metabolic stability and longer elimination half-life contribute to its sustained activity in vivo .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, allowing it to exert its pharmacological effects . The selective binding of this compound to the adenosine A1 receptor also plays a crucial role in its distribution and activity within the body .
Subcellular Localization
This compound’s subcellular localization is primarily determined by its interaction with the adenosine A1 receptor . The compound’s binding to A1AR directs it to specific cellular compartments where it can modulate receptor activity and downstream signaling pathways . Additionally, any post-translational modifications or targeting signals associated with this compound may further influence its subcellular localization and function .
准备方法
PQ 69 是通过一系列涉及 4-烷基氨基取代和 2-芳基吡唑并[4,3-c]喹啉-3-酮衍生物的化学反应合成的 . 合成路线通常包括以下步骤:
吡唑并喹啉核的形成: 此步骤涉及在受控条件下将适当的前体环化。
取代反应: 烷基氨基和芳基通过取代反应引入,通常使用烷基卤化物和芳基硼酸等试剂。
纯化: 最终产物使用重结晶或色谱等技术纯化,以获得纯净的 PQ 69。
PQ 69 的工业生产方法可能涉及扩大这些合成路线,同时优化反应条件,以确保高产率和纯度。
化学反应分析
PQ 69 经历了多种类型的化学反应,包括:
氧化: PQ 69 在特定条件下可以氧化形成氧化衍生物。
还原: 还原反应可以将 PQ 69 转换为还原形式,通常使用硼氢化钠等还原剂。
取代: PQ 69 可以进行取代反应,其中官能团被其他基团取代,使用烷基卤化物或芳基硼酸等试剂。
这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及钯碳等催化剂。这些反应产生的主要产物包括具有修饰官能团的各种 PQ 69 衍生物。
相似化合物的比较
PQ 69 在其作为腺苷 A1 受体拮抗剂的高选择性和效力方面是独一无二的。类似的化合物包括:
1,3-二丙基-8-环戊基黄嘌呤: 另一种腺苷 A1 受体拮抗剂,但与 PQ 69 相比,其选择性和效力较低.
2-氯-N6-环戊基腺苷: 一种腺苷 A1 受体激动剂,用于研究受体功能的研究.
PQ 69 脱颖而出,因为它具有良好的药代动力学特性,包括与类似化合物相比,具有更好的代谢稳定性和更长的末端消除半衰期 .
属性
IUPAC Name |
4-(butylamino)-2-(3-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O/c1-2-3-11-22-19-17-18(15-9-4-5-10-16(15)23-19)24-25(20(17)26)14-8-6-7-13(21)12-14/h4-10,12,24H,2-3,11H2,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRYQRBEISYVBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=CC=CC=C2C3=C1C(=O)N(N3)C4=CC(=CC=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary biological target of PQ-69?
A1: this compound is a selective antagonist of the adenosine A1 receptor and exhibits inverse agonist activity. [] This means it binds to the adenosine A1 receptor and blocks the actions of adenosine, potentially leading to downstream effects opposite to those caused by adenosine binding.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。